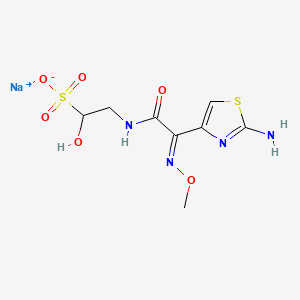
T 2588G Sodium Bisulfite adduct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of T 2588G Sodium Bisulfite adduct involves the reaction of the parent compound with sodium bisulfite. The synthetic route typically includes the formation of the bisulfite adduct through the addition of sodium metabisulfite to the parent compound in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired adduct . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to meet regulatory standards .
Chemical Reactions Analysis
T 2588G Sodium Bisulfite adduct undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
T 2588G Sodium Bisulfite adduct has several scientific research applications, including:
Chemistry: It is used as a reference material for the analysis of cephalosporin impurities.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research on the compound includes its potential use in developing new antibiotics and understanding the mechanisms of existing ones.
Industry: It is used in the pharmaceutical industry for quality control and validation of analytical methods
Mechanism of Action
The mechanism of action of T 2588G Sodium Bisulfite adduct involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition of bacterial cell wall synthesis, similar to other cephalosporins, resulting in antibacterial effects .
Comparison with Similar Compounds
T 2588G Sodium Bisulfite adduct can be compared with other similar compounds, such as:
Cefepime: A cephalosporin antibiotic with a similar structure and mechanism of action.
Cefpiramide: Another cephalosporin with comparable antibacterial properties.
Cefpodoxime Proxetil: A cephalosporin used for treating bacterial infections. The uniqueness of this compound lies in its specific structure and its use as an impurity reference material, which distinguishes it from other cephalosporins .
Properties
Molecular Formula |
C8H11N4NaO6S2 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
sodium;2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-1-hydroxyethanesulfonate |
InChI |
InChI=1S/C8H12N4O6S2.Na/c1-18-12-6(4-3-19-8(9)11-4)7(14)10-2-5(13)20(15,16)17;/h3,5,13H,2H2,1H3,(H2,9,11)(H,10,14)(H,15,16,17);/q;+1/p-1/b12-6+; |
InChI Key |
AMBBMGHAIKICBU-WXIWBVQFSA-M |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)NCC(O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NCC(O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















